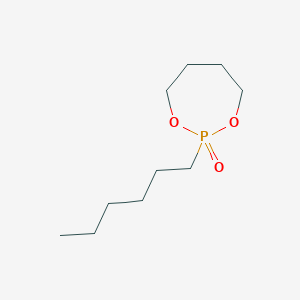

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide

Description

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide (CAS 122833-45-8) is a seven-membered cyclic organophosphorus compound characterized by a dioxaphosphepane backbone. Its structure comprises a phosphorus atom bonded to two oxygen atoms in the 1,3-positions of a heptagonal ring, with a hexyl substituent at the 2-position. The compound belongs to the dioxaphosphepane oxide family, which is notable for its applications in organic synthesis and catalysis due to the tunability of its electronic and steric properties via alkyl chain modification .

Properties

CAS No. |

122833-45-8 |

|---|---|

Molecular Formula |

C10H21O3P |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

2-hexyl-1,3,2λ5-dioxaphosphepane 2-oxide |

InChI |

InChI=1S/C10H21O3P/c1-2-3-4-7-10-14(11)12-8-5-6-9-13-14/h2-10H2,1H3 |

InChI Key |

NAVQBTYBAHXQLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCP1(=O)OCCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of hexanol with phosphorus trichloride, followed by the addition of ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Hexanol with Phosphorus Trichloride: Hexanol reacts with phosphorus trichloride to form hexyl phosphorodichloridate.

Addition of Ethylene Glycol: Ethylene glycol is then added to the reaction mixture, leading to the formation of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide.

Industrial Production Methods

In an industrial setting, the production of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it back to the corresponding phosphine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Corresponding phosphine.

Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

2-Hexyl-1,3,2-dioxaphosphepane 2-oxide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison Within the Dioxaphosphepane Oxide Family

The following table summarizes key structural analogs of 2-hexyl-1,3,2-dioxaphosphepane 2-oxide, focusing on substituents, ring size, and molecular properties:

Key Trends:

- Conversely, shorter chains (methyl, ethyl) reduce steric hindrance, favoring reactivity in catalytic or ring-opening reactions .

- Ring Size: Seven-membered dioxaphosphepane oxides exhibit greater conformational flexibility compared to smaller five- or six-membered analogs (e.g., dioxaphospholane or dioxaphosphorinane oxides), which may reduce ring strain and alter reactivity patterns .

Comparison with Six-Membered Oxazaphosphorines

Cyclophosphamide (CAS 50-18-0) and ifosfamide (CAS 3778-73-2) are six-membered oxazaphosphorines containing nitrogen and phosphorus. Unlike 2-hexyl-1,3,2-dioxaphosphepane 2-oxide, these compounds are prodrugs requiring metabolic activation to release cytotoxic agents (e.g., phosphoramide mustard). Key differences include:

- Structural Features: Oxazaphosphorines incorporate a nitrogen atom, enabling metabolic hydroxylation via cytochrome P-450 enzymes. Dioxaphosphepane oxides lack nitrogen, limiting bioactivation pathways .

- Applications: Cyclophosphamide and ifosfamide are antineoplastic agents, whereas dioxaphosphepane oxides are primarily explored for synthetic or catalytic purposes .

Comparison with Five-Membered Dioxaphospholane Oxides

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (C5DMDO) and related five-membered analogs (e.g., 2-methoxy-1,3,2-dioxaphospholane 2-oxide) exhibit distinct reactivity due to smaller ring sizes:

- Reactivity: Five-membered rings are more strained, facilitating ring-opening reactions. For example, C5DMDO acts as a catalyst in the synthesis of benzimidazoles and chromenes via intermediate phosphorane species .

- Stability: Seven-membered dioxaphosphepane oxides are less prone to ring-opening, making them preferable for applications requiring prolonged stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.